

Independent Validation of Published SKA-378 Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: ND-378

Cat. No.: B609509

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This guide provides an objective comparison of the published research findings on SKA-378, a novel neuroprotective agent, with its parent compound, riluzole, and other derivatives. The information presented here is based on available scientific publications and is intended for researchers, scientists, and drug development professionals. It is important to note that the findings summarized below originate from the initial publishing research group, and independent validation by unaffiliated laboratories has not been identified in the public domain.

Data Presentation: Comparative Analysis of Neuroprotective Agents

The following tables summarize the quantitative data available for SKA-378 and its comparators.

Compound	Target	IC50	Organism/Cell Line	Source
SKA-378	NaV1.6	28 μ M	Heterologous cells	[1]
SKA-378	NaV1.2	118 μ M	Heterologous cells	[1]
Riluzole	MeAIB/glutamine transport	1 μ M	Mature rat hippocampal neurons	[1]
SKA-378	MeAIB/glutamine transport	~1 μ M (equal potency to riluzole for spontaneous transport)	Mature rat hippocampal neurons	[2]

Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentrations (IC50) of SKA-378 and riluzole against their respective molecular targets as identified in the literature.

Compound	Dosage	Administration Route	Animal Model	Key Neuroprotective Outcome	Source
SKA-378	30 mg/kg	Intraperitoneal (i.p.)	Kainic acid (KA)-induced status epilepticus in rats	Attenuated acute neural injury in CA3, CA1, and CA4/hilus of the hippocampus. [1] Reduced acute neuroinflammation at 3, 7, and 14 days post-status epilepticus. [3]	[1][3]
Riluzole	10 mg/kg	Intraperitoneal (i.p.)	Kainic acid (KA)-induced status epilepticus in rats	Blocks acute neural injury. [1] Attenuates acute neural hippocampal injury and inflammation at 3, 7, and 14 days following KA-induced status epilepticus. [3]	[1][3]

Table 2: In Vivo Neuroprotective Effects. This table summarizes the effective dosages and observed neuroprotective outcomes of SKA-378 and riluzole in a rat model of temporal lobe epilepsy.

Experimental Protocols

The key experiments cited in the published research on SKA-378 involve in vivo and in vitro models to assess its neuroprotective and anti-inflammatory effects.

In Vivo Neuroprotection Model

- Animal Model: Adult male Sprague Dawley rats were used to model temporal lobe epilepsy. [3]
- Induction of Status Epilepticus (SE): Kainic acid (KA) was administered to induce SE, leading to excitotoxic neuronal cell death and neuroinflammation in the hippocampus. [3]
- Drug Administration: SKA-378 (30 mg/kg) or riluzole (10 mg/kg) was administered intraperitoneally 1 hour after the induction of SE. [3]
- Assessment of Neuroprotection:
 - Neuronal Injury: Assessed by fluorojade C labeling. [3]
 - Neuroprotection: Assessed by NeuN staining via immunohistochemistry (IHC). [3]
- Assessment of Neuroinflammation:
 - Microglial Activation: Assessed by Iba-1 and ED-1 labeling by IHC. [3]
 - Gliosis: Determined by GFAP and vimentin labeling by IHC. [3]
 - Protein Expression: Iba-1 and GFAP activity was also measured by Western Blot at 3, 7, and 14 days post-SE. [3]

In Vitro Mechanistic Studies

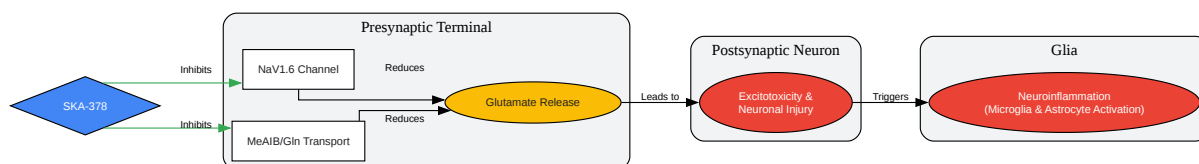
- Cell Culture: Mature rat hippocampal neuron-enriched cultures were used to study the mechanism of action. [1]
- Measurement of MeAIB/Glutamine Transport: The inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport by SKA-378 and riluzole was characterized. [1]

- Sodium Channel Inhibition Assay: The inhibitory activity of SKA-378 on NaV1.2 and NaV1.6 sodium channels was measured in heterologous cells.[1]

Visualization of Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of SKA-378

The following diagram illustrates the proposed mechanism of action for SKA-378 in mitigating excitotoxicity and neuroinflammation.

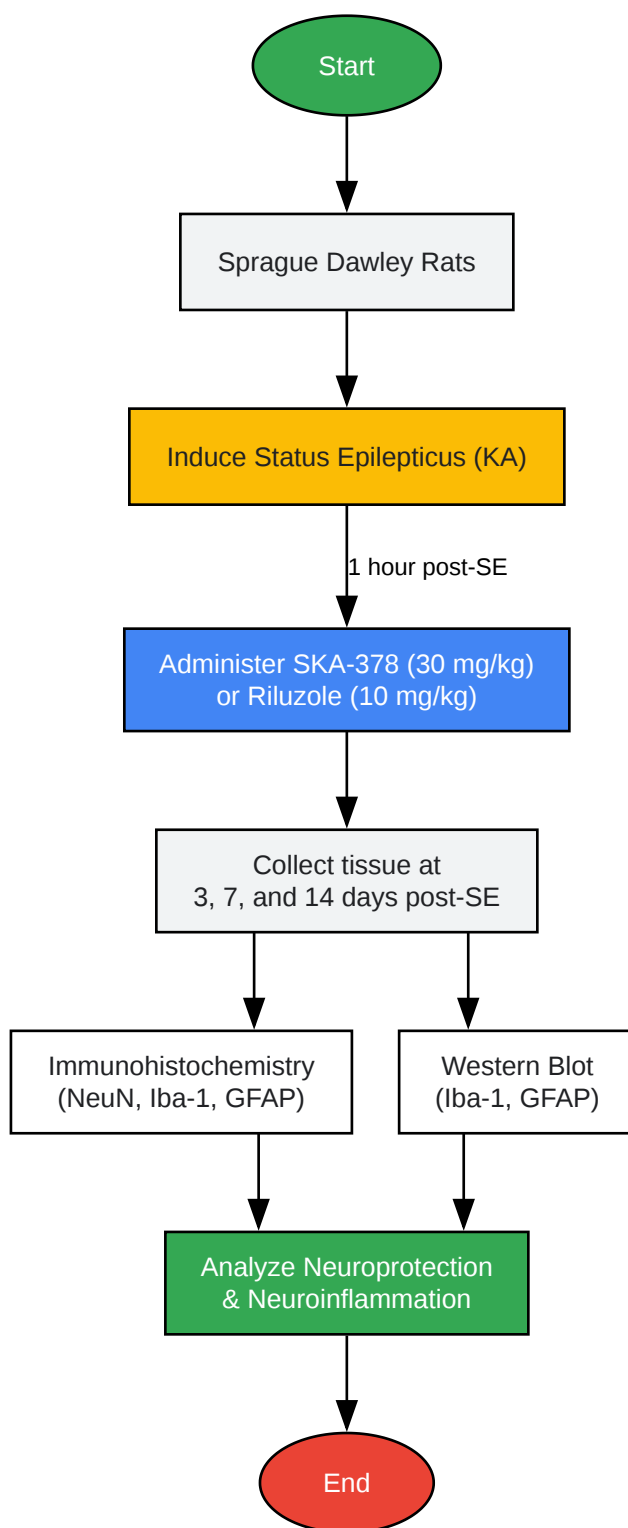


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Caption: Proposed mechanism of SKA-378 neuroprotection.

Experimental Workflow for In Vivo Studies

This diagram outlines the key steps in the in vivo experiments described in the published research.



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Caption: In vivo experimental workflow for SKA-378 evaluation.

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References

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- 3. digitalscholar.lsuhsu.edu [digitalscholar.lsuhsu.edu]
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